SNIR3 dye
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Overview
Description
SNIR3 dye is an organic potassium salt, a cyanine dye, an organosulfonate salt, an organoiodine compound, a secondary carboxamide, an organic heterotricyclic compound and a member of indoles. It has a role as a fluorochrome.
Scientific Research Applications
Optical Imaging Enhancement
Near-infrared (NIR) fluorophores, such as the novel class of NIR cyanine dyes, have shown significant promise in enhancing in vivo optical imaging. These dyes, particularly those with zwitterionic characteristics, demonstrate superior imaging characteristics due to their lower background and higher tumor-to-background ratios in animal models. This indicates their potential in improving the precision and effectiveness of optical imaging techniques in medical research and diagnostics (Sato et al., 2016).
Solar Energy Conversion
The integration of organic dyes, including those with bipyridine anchors, in dye-sensitized solar cells (DSSCs) represents a significant advancement in solar energy technology. These dyes, when co-sensitized with porphyrins, have demonstrated enhanced light-harvesting capabilities and improved device performance, indicating a promising route for the development of more efficient and cost-effective solar energy conversion systems (Jia et al., 2020).
Biodosimetry and Cell Health Monitoring
The application of specific dyes like JC-1 in biodosimetry highlights the potential of using fluorescent dyes in assessing cellular health and damage, particularly in response to radiation exposure. This approach provides a non-invasive method to monitor the health of mitochondria within cells, offering insights into cellular stress and damage that could have implications in medical research and treatment evaluation (Sinkorova et al., 2022).
Photocatalytic Applications
Dye-sensitized materials have shown significant promise in photocatalytic applications, including the degradation of organic pollutants in water. The synthesis and application of novel organic dyes in dye-sensitized solar cells, for instance, have not only advanced the efficiency of solar energy conversion but also opened new avenues for environmental remediation technologies (Sahu et al., 2011).
Fluorescent Sensing and Molecular Imaging
In the realm of molecular imaging and sensing, the development of indium-organic frameworks incorporating fluorescent dyes has demonstrated the capability for sensitive detection of nitro compounds and efficient photodegradation of organic dyes. This multifunctionality suggests a broad spectrum of applications ranging from environmental monitoring to the development of advanced imaging techniques in biological research (Li et al., 2019).
Properties
Molecular Formula |
C34H34IK2N3O10S3 |
---|---|
Molecular Weight |
945.9 g/mol |
IUPAC Name |
dipotassium;(2E)-2-[(2E,4E)-5-[5-[(2-iodoacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-3-(2-sulfonatoethyl)benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C34H36IN3O10S3.2K/c1-33(2)25-17-21(36-31(39)20-35)11-13-26(25)37(5)29(33)9-7-6-8-10-30-34(3,4)32-24-18-22(50(43,44)45)19-28(51(46,47)48)23(24)12-14-27(32)38(30)15-16-49(40,41)42;;/h6-14,17-19H,15-16,20H2,1-5H3,(H3-,36,39,40,41,42,43,44,45,46,47,48);;/q;2*+1/p-2 |
InChI Key |
CNWHXWVBQUHZGF-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)NC(=O)CI)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCS(=O)(=O)[O-])C=CC5=C4C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C)C.[K+].[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)NC(=O)CI)[N+](=C1C=CC=CC=C3C(C4=C(N3CCS(=O)(=O)[O-])C=CC5=C4C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C)C.[K+].[K+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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